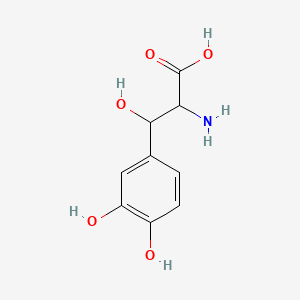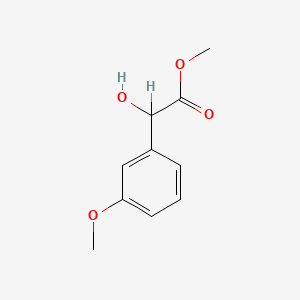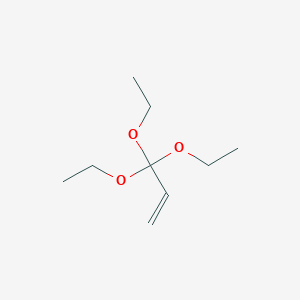
Acide L-DOPA, ou acide 2-amino-3-(3,4-dihydroxyphényl)-3-hydroxypropanoïque
Vue d'ensemble
Description
2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid, also known as dihydroxyphenylalanine, is an aromatic fatty α-amino acid. It is not a proteinogenic amino acid but plays a significant role in the biochemistry of vertebrates. This compound is a direct biochemical precursor of dopamine, an important hormone and neurotransmitter .
Applications De Recherche Scientifique
2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various biologically active compounds.
Biology: It plays a role in the study of neurotransmission and the biosynthesis of catecholamines.
Medicine: It is used in the treatment of Parkinson’s disease to replenish dopamine levels in the brain.
Industry: It is used in the production of melanins and other pigments.
Mécanisme D'action
Target of Action
The primary target of 2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid, also known as L-DOPA, is the dopaminergic neurons in the brain . It is the immediate precursor of dopamine, a neurotransmitter that plays a crucial role in motor control and reward-driven behavior .
Mode of Action
L-DOPA can cross the blood-brain barrier, unlike dopamine itself . Once inside the brain, it is rapidly taken up by dopaminergic neurons and converted into dopamine . This conversion increases the levels of dopamine in the brain, compensating for the loss of dopaminergic neurons observed in conditions like Parkinson’s disease .
Biochemical Pathways
L-DOPA is derived from the amino acid tyrosine through post-translational modification . It is then converted into dopamine, a key neurotransmitter in the brain . Dopamine is further metabolized into other catecholamine neurotransmitters, such as noradrenaline and adrenaline . These neurotransmitters are involved in various physiological processes, including mood regulation, motor control, and the body’s response to stress .
Pharmacokinetics
The pharmacokinetics of L-DOPA involves its oral administration, absorption into the bloodstream, crossing of the blood-brain barrier, and uptake by dopaminergic neurons . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties allow it to be effectively delivered to the brain, where it can exert its therapeutic effects .
Result of Action
The primary result of L-DOPA’s action is an increase in dopamine levels in the brain . This can alleviate symptoms of dopamine deficiency, such as those seen in Parkinson’s disease . By replenishing dopamine, L-DOPA can improve motor control and reduce tremors and stiffness .
Action Environment
The action of L-DOPA can be influenced by various environmental factors. For instance, the presence of certain substances in the gut can affect the absorption of L-DOPA and thus its bioavailability . Additionally, the effectiveness and stability of L-DOPA can be affected by factors such as the patient’s diet, the timing of medication administration, and the presence of other medications .
Analyse Biochimique
Biochemical Properties
2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid plays a crucial role in biochemical reactions, particularly in the biosynthesis of catecholamines. It interacts with several enzymes, including tyrosine hydroxylase, which converts tyrosine to L-DOPA, and aromatic L-amino acid decarboxylase, which converts L-DOPA to dopamine . These interactions are essential for the production of dopamine, a neurotransmitter that regulates movement, mood, and other functions.
Cellular Effects
2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid influences various cellular processes, particularly in dopaminergic neurons. It enhances dopamine synthesis, which in turn affects cell signaling pathways, gene expression, and cellular metabolism . In Parkinson’s disease, the administration of L-DOPA helps restore dopamine levels, improving motor function and reducing symptoms such as tremors and rigidity.
Molecular Mechanism
At the molecular level, 2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid exerts its effects by being converted to dopamine through the action of aromatic L-amino acid decarboxylase . Dopamine then binds to dopamine receptors, activating signaling pathways that influence various physiological processes. Additionally, L-DOPA can inhibit the activity of certain enzymes, such as monoamine oxidase, which degrades dopamine, thereby prolonging its action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid can change over time. L-DOPA is relatively stable but can degrade under certain conditions, such as exposure to light and air . Long-term studies have shown that chronic administration of L-DOPA can lead to fluctuations in its efficacy, often referred to as “wearing-off” phenomena, where the duration of its beneficial effects decreases over time .
Dosage Effects in Animal Models
The effects of 2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid vary with different dosages in animal models. Low doses can effectively increase dopamine levels and improve motor function without significant side effects . High doses can lead to toxic effects, including dyskinesia (involuntary movements) and neurotoxicity . These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid is involved in several metabolic pathways. It is synthesized from tyrosine by the enzyme tyrosine hydroxylase and is subsequently converted to dopamine by aromatic L-amino acid decarboxylase . Dopamine can then be further metabolized to norepinephrine and epinephrine or degraded by enzymes such as monoamine oxidase and catechol-O-methyltransferase .
Transport and Distribution
2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid is transported across cell membranes by amino acid transporters . Once inside the cells, it is distributed to various tissues, including the brain, where it is converted to dopamine . The ability of L-DOPA to cross the blood-brain barrier is a key factor in its effectiveness as a treatment for neurological disorders .
Subcellular Localization
Within cells, 2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid is localized in the cytoplasm, where it undergoes enzymatic conversion to dopamine . Dopamine can then be stored in synaptic vesicles and released into the synaptic cleft upon neuronal activation . This subcellular localization is crucial for the regulation of dopamine levels and the proper functioning of dopaminergic neurons.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid can be achieved through various methods. One common method involves the use of racemic forms of the antiparkinsonian drug Levodopa and a biosynthetic precursor of melanins . The synthetic route typically involves the use of specific reagents and catalysts under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its conversion into other biologically active compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions include dopamine, norepinephrine, and epinephrine. These compounds play crucial roles in neurotransmission and other physiological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydroxyphenylacetic acid: A metabolite of dopamine.
3-Methoxytyramine: Another metabolite of dopamine.
Caffeic acid: A phenolic compound with similar structural features.
Uniqueness
2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid is unique due to its role as a direct precursor to dopamine, making it essential in the treatment of neurological disorders such as Parkinson’s disease. Its ability to be converted into other catecholamines and melanins further highlights its versatility and importance in various biological processes .
Propriétés
IUPAC Name |
2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5/c10-7(9(14)15)8(13)4-1-2-5(11)6(12)3-4/h1-3,7-8,11-13H,10H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWYKJLNLSIPIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(C(=O)O)N)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80860306 | |
| Record name | dl-3,4-Dihydroxyphenylserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80860306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
492-46-6 | |
| Record name | dl-3,4-Dihydroxyphenylserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80860306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 492-46-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![n-[(butylamino)carbonyl]-2-chloroacetamide](/img/structure/B1619353.png)





![Isothiazolo[3,4-b]pyridin-3-amine](/img/structure/B1619364.png)







